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(4-Chlorophenyl)(ethoxy)dimethylsilane

Cat. No.: B11892303
M. Wt: 214.76 g/mol
InChI Key: VXDWIRHTDILIKC-UHFFFAOYSA-N
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Description

Significance of Organosilanes in Contemporary Chemical Research

Organosilanes are integral to numerous areas of contemporary chemical research, serving as crucial building blocks, synthetic intermediates, and functional materials. alfa-chemistry.comrsc.org Their utility spans from roles as protecting groups in complex organic synthesis to their application in transition metal-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. rsc.org The field of organosilicon chemistry has experienced continuous expansion, reflecting the sustained development of novel silicon-based reagents and reactions. rsc.org This growth is driven by the stability, low toxicity, and unique reactivity of organosilanes, making them valuable in medicinal chemistry, materials science, and catalysis. alfa-chemistry.comparchem.com

Structural Characteristics and Chemical Versatility of Aryl- and Alkoxy-Substituted Silanes

The versatility of an organosilane is largely defined by the substituents attached to the silicon atom. Aryl- and alkoxy-substituted silanes, such as (4-Chlorophenyl)(ethoxy)dimethylsilane, possess a combination of functionalities that dictate their chemical behavior.

Aryl-Substituted Silanes: The presence of an aryl group, like the 4-chlorophenyl group, directly attached to the silicon atom opens avenues for reactions targeting the Si-C(aryl) bond. This bond can be cleaved under certain conditions or, more synthetically useful, participate in palladium-catalyzed cross-coupling reactions (e.g., Hiyama coupling) to form biaryl structures. nih.gov Arylsilanes are known to be stable, easy to handle, and are often accessible from readily available trichlorosilanes or through silylation of aryl chlorides. nih.govorganic-chemistry.org

Alkoxy-Substituted Silanes: The alkoxy group (e.g., ethoxy group) provides a reactive site for hydrolysis. nsf.govnih.gov The silicon-oxygen bond in alkoxysilanes is susceptible to cleavage by water, often under acidic or basic catalysis, to form silanols (compounds containing Si-OH). nsf.govgelest.com These silanols are often intermediates that can then undergo condensation to form stable siloxane (Si-O-Si) linkages, a reaction that is the basis for silicone polymer formation. nih.gov The rate of hydrolysis and condensation can be influenced by the other substituents on the silicon atom. nsf.gov

The general structure of an alkoxy silane (B1218182) involves a central silicon atom bonded to both a nonhydrolyzable organic moiety and a hydrolyzable alkoxy group. semanticscholar.org

FeatureAryl Group (e.g., 4-Chlorophenyl)Alkoxy Group (e.g., Ethoxy)
Bond to Silicon Si-C (Aryl)Si-O-C
Primary Reactivity Cross-coupling reactions, bond cleavageHydrolysis to form silanols
Key Intermediate Not applicableSilanol (B1196071) (Si-OH)
Typical Product Biaryls, functionalized aromaticsSiloxanes (Si-O-Si), silicones

Contextualization of this compound within the Broader Field of Organosilicon Chemistry

This compound is a tetra-substituted silane featuring a stereogenic silicon center bonded to four different types of groups: an aromatic ring (4-chlorophenyl), an alkoxy group (ethoxy), and two alkyl groups (methyl). This specific combination of substituents places it at the intersection of several key areas of organosilicon chemistry.

Its structure suggests two primary modes of reactivity:

Reactions at the Si-O Bond: The ethoxy group can be hydrolyzed to yield the corresponding silanol, (4-chlorophenyl)dimethylsilanol. orgsyn.org This silanol can then dimerize to form 1,3-bis(4-chlorophenyl)-1,1,3,3-tetramethyldisiloxane, a reaction that has been documented to occur in the presence of hydrochloric acid. This hydrolysis-condensation pathway is fundamental to sol-gel processes and the synthesis of silicone materials. rsc.org

Reactions involving the Si-C Bond: The 4-chlorophenyl group makes the molecule a potential precursor in palladium-catalyzed cross-coupling reactions. nih.govbldpharm.com As a partner in Hiyama-type couplings, it could be used to introduce the 4-chlorophenyl-dimethylsilyl moiety or, following activation, the 4-chlorophenyl group itself onto other molecules, forming complex biaryl systems. The stability of the Si-C bond is a critical factor, and its cleavage can be a challenge to control, particularly under the basic or acidic conditions often used in sol-gel polycondensation. rsc.org

The synthesis of such a compound would likely involve the reaction of a corresponding chlorosilane with an alcohol. For instance, the reaction of chlorodimethyl(4-chlorophenyl)silane with ethanol (B145695) would yield this compound and HCl. gelest.com

Overview of Key Research Trajectories Relevant to this compound

While dedicated research focusing exclusively on this compound is not extensive in publicly available literature, its structure makes it relevant to several important research trajectories in organosilicon chemistry.

Development of Cross-Coupling Reagents: A major area of research is the design and application of novel organosilicon reagents for cross-coupling reactions. nih.govbldpharm.com Aryl(alkoxy)silanes are explored as stable, less toxic alternatives to other organometallic reagents. Research in this area focuses on optimizing catalytic systems (palladium or other transition metals), activators (like fluoride (B91410) ions or bases), and reaction conditions to achieve high yields and functional group tolerance in the synthesis of biaryls and heterobiaryls. nih.govsemanticscholar.org The presence of the chloro-substituent on the phenyl ring of this compound provides an additional functional handle that could be targeted in subsequent synthetic transformations.

Precursors for Hybrid Organic-Inorganic Materials: Alkoxysilanes are fundamental precursors in the synthesis of hybrid materials via sol-gel processes. commonorganicchemistry.com Research trajectories in this field involve designing organoalkoxysilanes that can introduce specific organic functionalities into an inorganic silica network. commonorganicchemistry.com this compound could serve as a model compound to study how aromatic groups with specific electronic properties (due to the chlorine atom) influence the hydrolysis and condensation kinetics and the final properties of the resulting polysiloxane or silica material.

Mechanistic Studies of Silane Reactions: The compound is a suitable substrate for fundamental studies on the reactivity of Si-O and Si-C bonds. This includes investigating the mechanisms of hydrolysis and condensation, the factors influencing the stability of the Si-C(aryl) bond against cleavage under various conditions, and the detailed mechanism of its participation in catalytic cycles like the Hiyama coupling. rsc.orgnsf.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15ClOSi B11892303 (4-Chlorophenyl)(ethoxy)dimethylsilane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15ClOSi

Molecular Weight

214.76 g/mol

IUPAC Name

(4-chlorophenyl)-ethoxy-dimethylsilane

InChI

InChI=1S/C10H15ClOSi/c1-4-12-13(2,3)10-7-5-9(11)6-8-10/h5-8H,4H2,1-3H3

InChI Key

VXDWIRHTDILIKC-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](C)(C)C1=CC=C(C=C1)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chlorophenyl Ethoxy Dimethylsilane

Strategies for Carbon-Silicon Bond Formation

The creation of the bond between the 4-chlorophenyl group and the silicon atom is the foundational step in the synthesis of the target molecule. This is typically achieved through nucleophilic attack by an organometallic aryl species on an electrophilic silicon center.

Grignard Reagent-Mediated Syntheses of Arylsilanes

The Grignard reaction is a classic and versatile method for forming carbon-silicon bonds. gelest.com This approach involves the reaction of a Grignard reagent, specifically (4-chlorophenyl)magnesium halide, with a suitable dimethylsilane (B7800572) precursor. The selection of the silicon precursor is critical for directing the reaction toward the desired product.

A common pathway involves the reaction of (4-chlorophenyl)magnesium chloride or bromide with a dihalodimethylsilane, such as dichlorodimethylsilane (B41323). This reaction proceeds via nucleophilic substitution, where the aryl group displaces one of the halogen atoms on the silicon center. The resulting intermediate, (4-chlorophenyl)chlorodimethylsilane, can then be used to introduce the ethoxy group as described in section 2.2.1.

Alternatively, to form the C-Si and Si-O bonds in a more streamlined, albeit less common, sequence, the Grignard reagent can be reacted with an alkoxychlorodimethylsilane like ethoxydimethylchlorosilane. The success of this method depends on the relative reactivity of the chloro and ethoxy leaving groups on the silicon atom.

Key aspects of this methodology include:

Solvent: Anhydrous ethers, such as diethyl ether or tetrahydrofuran (B95107) (THF), are essential for the formation and stability of the Grignard reagent. gelest.comresearchgate.net THF can accelerate the reaction compared to diethyl ether. researchgate.net

Reaction Control: To prevent the formation of diarylated byproducts like bis(4-chlorophenyl)dimethylsilane, a "reverse addition" protocol is often preferred, where the Grignard reagent is added slowly to an excess of the chlorosilane. gelest.com Low temperatures also help to control selectivity. nih.gov

Below is a table summarizing typical conditions for Grignard-mediated arylsilane synthesis.

Table 1: Representative Conditions for Grignard-Mediated Arylsilane Synthesis

Aryl Halide Precursor Silicon Precursor Solvent Typical Conditions Key Findings Reference
1-Bromo-4-chlorobenzene (B145707) Dichlorodimethylsilane Diethyl Ether / THF Formation of Grignard followed by reaction with silane (B1218182) A foundational method for Si-C bond formation. gelest.com gelest.com
Bromoarenes Tetraethyl Orthosilicate THF Addition of Grignard to excess silane at -30 °C Good yields of monoaryl siloxanes, minimizing diarylation. nih.gov nih.gov

Organolithium Reagent-Based Approaches to Arylsilanes

Organolithium reagents serve as a powerful alternative to Grignard reagents for the formation of C-Si bonds due to their higher reactivity. wikipedia.orglibretexts.org The synthesis involves the reaction of (4-chlorophenyl)lithium with an appropriate electrophilic silicon compound.

The (4-chlorophenyl)lithium reagent can be prepared via two main routes:

Direct Lithiation: Reaction of 1,4-dichlorobenzene (B42874) with a strong organolithium base like n-butyllithium.

Lithium-Halogen Exchange: Reaction of 1-bromo-4-chlorobenzene or 1-iodo-4-chlorobenzene with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium) at low temperatures (-78 °C) to selectively replace the heavier halogen. nih.gov

Once formed, the (4-chlorophenyl)lithium acts as a potent nucleophile, readily attacking silicon electrophiles such as dichlorodimethylsilane or ethoxydimethylchlorosilane. nih.govresearchgate.net Due to their high reactivity, organolithium reactions are often carried out at very low temperatures to control the reaction and prevent unwanted side reactions. nih.govwikipedia.org

Table 2: General Parameters for Organolithium-Based Arylsilane Synthesis

Aryl Source Lithiation Method Silicon Precursor Solvent Typical Temperature Key Findings Reference
Substituted Bromoarenes Lithium-Halogen Exchange Tetraethyl Orthosilicate Diethyl Ether -78 °C Efficient silylation with controlled stoichiometry. nih.gov nih.gov

Transition Metal-Catalyzed Cross-Coupling Methods for Si-C Bond Formation

Modern synthetic organic chemistry offers powerful transition metal-catalyzed cross-coupling reactions for constructing C-Si bonds with high efficiency and functional group tolerance. rsc.orgtcichemicals.com Palladium-catalyzed reactions are particularly prominent in this area. rsc.orgnih.gov

A common strategy involves the coupling of an aryl halide, such as 1-bromo-4-chlorobenzene or 1-iodo-4-chlorobenzene, with a hydrosilane like ethoxydimethylsilane. The chloro-substituent on the aromatic ring is generally less reactive in palladium-catalyzed couplings than bromo or iodo substituents, allowing for selective reaction at the C-Br or C-I bond.

The catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond.

Transmetalation (in some variants) or Reductive Elimination: The silyl (B83357) group is transferred to the palladium center, followed by reductive elimination to form the C-Si bond and regenerate the Pd(0) catalyst.

Recent advancements have even explored the use of nitroarenes as coupling partners, demonstrating a palladium-catalyzed cross-coupling of hexamethyldisilane (B74624) with nitroarenes to form the C-Si bond. rsc.org While not a direct route to the target compound, this highlights the expanding scope of transition-metal catalysis in arylsilane synthesis.

Ethereal Linkage Formation and Modification at the Silicon Center

The introduction of the ethoxy group is the second key transformation required to complete the synthesis of (4-Chlorophenyl)(ethoxy)dimethylsilane. This can be accomplished either by starting with a halosilane precursor or by modifying an existing alkoxysilane.

Introduction of Alkoxy Groups via Halosilane Precursors

The most direct and widely used method for forming an alkoxysilane is the reaction of a halosilane with an alcohol, a process also known as esterification or alcoholysis. google.com In the context of synthesizing the target compound, this involves reacting (4-chlorophenyl)chlorodimethylsilane (obtained from methods in section 2.1.1 or 2.1.2) with ethanol (B145695).

The reaction proceeds via nucleophilic substitution at the silicon center, where the oxygen of ethanol attacks the silicon atom, displacing the chloride. This reaction liberates hydrogen chloride (HCl) as a byproduct.

(4-Cl-Ph)Si(CH₃)₂Cl + CH₃CH₂OH → (4-Cl-Ph)Si(CH₃)₂(OCH₂CH₃) + HCl

To drive the reaction to completion and neutralize the corrosive HCl byproduct, a tertiary amine base like triethylamine (B128534) or pyridine (B92270) is commonly added as an acid scavenger. Alternatively, a process has been developed where metallic magnesium is used during the alcoholysis to neutralize the HCl in situ, forming magnesium chloride. google.com

Selective Replacement Reactions on Alkoxysilanes

While direct alcoholysis of the corresponding chlorosilane is more common, the ethoxy group can also be introduced via modification of other silicon-containing functional groups.

One such method is transesterification , where an existing alkoxy group is exchanged for another. For example, if (4-chlorophenyl)(methoxy)dimethylsilane (B1597343) were available, it could be converted to the target ethoxysilane (B94302) by reacting it with an excess of ethanol, typically in the presence of an acid or base catalyst. The equilibrium is driven toward the product by removing the more volatile methanol (B129727) byproduct.

Another approach is the intermolecular exchange reaction between different silanes. For instance, an exchange of alkoxy and chloro groups can occur between an alkoxysilane and a chlorosilane, often promoted by a Lewis acid catalyst like bismuth(III) chloride, to selectively form the desired alkoxychlorosilane intermediate. researchgate.net This intermediate can then be reacted with ethanol as described above. These exchange reactions provide an alternative, albeit more complex, route to functionalized alkoxysilanes. researchgate.net

Optimization of Synthetic Pathways and Reaction Conditions

The synthesis of this compound is typically achieved through a Grignard reaction. This involves the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with an appropriate ethoxydimethylsilyl halide. The optimization of this pathway is a multifaceted endeavor, focusing on several key reaction parameters to maximize efficiency and product quality.

Solvent System Selection and Effects on Reaction Outcomes

Common Solvents and Their Properties:

Diethyl ether (Et₂O): A traditional solvent for Grignard reactions, it effectively solvates the magnesium center. However, its low boiling point and high volatility can present safety hazards. numberanalytics.com

Tetrahydrofuran (THF): With a higher boiling point than diethyl ether, THF allows for reactions to be conducted at more elevated temperatures, which can be beneficial for less reactive systems. gelest.com The substitution of reactants is often more facile in THF compared to diethyl ether. gelest.com

Toluene (B28343): Often used in mixtures with ethereal solvents. While the replacement of ether with toluene can significantly accelerate reactions with alkoxysilanes, this effect is not as pronounced for reactions involving chlorosilanes. mdpi.com

2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF, 2-MeTHF can be derived from renewable resources and is less miscible with water, which can simplify the work-up process. rsc.org It has shown comparable or even superior performance in many Grignard reactions. rsc.orgresearchgate.net

Interactive Table: Comparison of Solvents for Grignard Synthesis

SolventBoiling Point (°C)Key AdvantagesKey DisadvantagesGreen Credentials
Diethyl Ether34.6Good stabilization of Grignard reagent. numberanalytics.comLow flash point, high volatility, peroxide formation. rsc.orgNot considered a green solvent.
Tetrahydrofuran (THF)66Higher boiling point allows for higher reaction temperatures. gelest.comCan form peroxides, hygroscopic. rsc.orgCan be produced from renewable sources, but traditionally not. researchgate.net
Toluene111High boiling point, can form azeotropes to remove byproducts. mdpi.comNot a primary solvent for Grignard formation, often used as a co-solvent.Not considered a green solvent.
2-Methyltetrahydrofuran (2-MeTHF)80Derived from renewable sources, lower miscibility with water. rsc.orgresearchgate.netHigher cost compared to traditional solvents.Considered a greener alternative. rsc.org

Temperature Control and Kinetic Considerations

Temperature is a critical parameter that directly impacts the kinetics of the Grignard reaction. Proper temperature management is essential for controlling the reaction rate, minimizing side reactions, and ensuring safety.

Kinetic and Safety Implications of Temperature:

Initiation: Grignard reactions often have an induction period, and gentle heating may be required to initiate the reaction. acs.org However, once initiated, the reaction can be highly exothermic.

Reaction Control: For highly reactive systems, the reaction may need to be cooled to prevent runaway reactions. Maintaining a steady temperature, often at reflux, is crucial for achieving consistent results.

Side Reactions: Higher temperatures can promote side reactions, such as Wurtz coupling, which reduces the yield of the desired product. sigmaaldrich.com Conversely, some sterically hindered reactions may require elevated temperatures to proceed at a reasonable rate. gelest.com

Low-Temperature Reactions: In some cases, particularly with highly functionalized or sensitive substrates, conducting the reaction at low temperatures (e.g., -78 °C) can improve selectivity and yield by minimizing side reactions.

Interactive Table: Temperature Considerations in the Synthesis of this compound

Temperature RangeKinetic EffectImpact on Yield and PurityConsiderations
Low (e.g., < 0 °C)Slower reaction rate.Can increase purity by minimizing side reactions.May require longer reaction times.
Ambient (Room Temp)Moderate reaction rate.Often a good balance for many Grignard reactions.May require initial heating to start the reaction.
Elevated (Reflux)Faster reaction rate.Can decrease reaction time but may increase side products. sigmaaldrich.comRequires careful monitoring to control the exothermic reaction.

Strategies for Enhancing Reaction Yield and Purity

Several strategies can be employed to maximize the yield and purity of this compound during its synthesis.

Key Optimization Strategies:

Reagent Quality: The use of high-purity, freshly activated magnesium turnings is crucial for a successful Grignard reaction. Mechanical activation, such as grinding the magnesium, can expose fresh surfaces and improve reactivity. acs.org

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents like water. Therefore, all glassware must be scrupulously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent. acs.orgsciencemadness.org

Controlled Addition: The slow, controlled addition of the electrophile (e.g., ethoxydimethylchlorosilane) to the Grignard reagent helps to manage the exothermicity of the reaction and can minimize the formation of byproducts.

Purification: The final product, this compound, is typically purified by distillation. youtube.comyoutube.com Fractional distillation can be employed to separate the product from unreacted starting materials and byproducts with different boiling points. youtube.com The crude product may also be washed with appropriate solvents to remove impurities before distillation. youtube.com

Interactive Table: Summary of Strategies for Yield and Purity Enhancement

StrategyDescriptionImpact
Magnesium ActivationUsing fresh, polished, or chemically activated magnesium. acs.orgImproves reaction initiation and rate.
Anhydrous ConditionsThoroughly drying all glassware and using anhydrous solvents. acs.orgPrevents quenching of the Grignard reagent, maximizing yield.
Slow Reagent AdditionAdding the electrophile dropwise to the Grignard solution.Better temperature control, reduces side reactions.
Post-reaction Work-upQuenching with a saturated ammonium (B1175870) chloride solution and extraction.Isolates the crude product from inorganic salts.
DistillationPurifying the crude product by fractional distillation under reduced pressure. youtube.comyoutube.comRemoves impurities and isolates the pure product.

Green Chemistry Principles in Organosilane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organosilanes to develop more environmentally benign and sustainable processes. numberanalytics.com This involves a holistic approach to chemical manufacturing, from the choice of starting materials to the final product and waste streams.

Key green chemistry considerations in the synthesis of this compound and other organosilanes include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The "direct process," which reacts elemental silicon with organic halides, is a more atom-economical industrial method for producing some organosilanes compared to the Grignard route. mdpi.com

Use of Renewable Feedstocks: Exploring the use of bio-based solvents, such as 2-MeTHF, which is derived from renewable resources like corn cobs and bagasse. rsc.orgresearchgate.net

Safer Solvents and Auxiliaries: Moving away from hazardous solvents like diethyl ether and THF towards safer alternatives like 2-MeTHF. rsc.org Solvent-free reaction conditions are also being explored where feasible. acs.org

Catalysis: The development of catalytic methods for the synthesis of organosilanes is a key area of green chemistry research. Catalytic routes can offer higher selectivity, lower energy requirements, and reduced waste compared to stoichiometric reactions. msu.edudicp.ac.cn For instance, catalytic hydrosilylation is an important method for forming Si-C bonds. rsc.org

The continuous development and application of these green chemistry principles are paving the way for more sustainable and efficient methods for the production of this compound and the broader class of organosilanes.

Chemical Reactivity and Transformational Pathways of 4 Chlorophenyl Ethoxy Dimethylsilane

Reactivity at the Silicon Center

The silicon atom in (4-Chlorophenyl)(ethoxy)dimethylsilane is electrophilic and serves as a primary site for a variety of reactions, most notably hydrolysis, condensation, and nucleophilic substitution.

Hydrolysis and Condensation Reactions of Alkoxysilanes

The ethoxy group attached to the silicon center is susceptible to hydrolysis, a reaction that involves the cleavage of the silicon-oxygen bond by water. This process is often the initial step in the formation of larger silicon-containing structures. The hydrolysis of alkoxysilanes like this compound is typically catalyzed by either acids or bases.

Under acidic conditions, the reaction proceeds via protonation of the ethoxy oxygen, making the silicon atom more electrophilic and susceptible to attack by water. In contrast, under basic conditions, the nucleophilic hydroxide (B78521) ion directly attacks the silicon center. The rate of hydrolysis is influenced by several factors, including the pH of the medium and the steric bulk of the substituents on the silicon atom. Generally, methoxy (B1213986) groups hydrolyze more rapidly than ethoxy groups due to their smaller size.

The initial product of hydrolysis is a silanol (B1196071), (4-Chlorophenyl)dimethylsilanol. These silanols are often unstable and readily undergo condensation reactions with other silanols or with unreacted alkoxysilanes. This condensation process results in the formation of a siloxane bond (Si-O-Si) and the elimination of a molecule of water or ethanol (B145695).

The competition between hydrolysis and condensation reactions is a key factor in determining the structure of the final product. wikipedia.org Controlled hydrolysis and condensation of di- and tri-alkoxysilanes are fundamental processes in the sol-gel synthesis of polysiloxanes, which are polymers with a silicon-oxygen backbone. organic-chemistry.orgwikipedia.org The specific conditions of the reaction, such as the water-to-alkoxysilane ratio, catalyst, and temperature, can be tuned to control the molecular weight and structure of the resulting polysiloxane. For instance, a higher water content can favor hydrolysis, while certain catalysts can promote condensation. wikipedia.org

The general scheme for the hydrolysis and condensation of an alkoxysilane is as follows:

Hydrolysis: R₃Si-OR' + H₂O ⇌ R₃Si-OH + R'OH

Condensation: 2 R₃Si-OH ⇌ R₃Si-O-SiR₃ + H₂O or R₃Si-OH + R₃Si-OR' ⇌ R₃Si-O-SiR₃ + R'OH

Table 1: Factors Influencing Hydrolysis and Condensation of Alkoxysilanes

FactorEffect on HydrolysisEffect on Condensation
pH Catalyzed by both acid and baseCatalyzed by both acid and base; minimum rate at pH ~4
Steric Hindrance Slower rates for bulkier alkoxy groups (e.g., ethoxy vs. methoxy)Slower rates for bulkier substituents on silicon
Water Concentration Rate increases with higher water concentrationCan be favored by removal of water/alcohol
Catalyst Acids and bases increase the rateSpecific catalysts can favor condensation over hydrolysis

Nucleophilic Substitution Reactions at the Silicon Atom

The silicon atom in this compound is susceptible to attack by a variety of nucleophiles, leading to the displacement of the ethoxy group. This is a classic example of nucleophilic substitution at a silicon center. The reaction mechanism can vary, but it often proceeds through a pentacoordinate silicon intermediate or transition state.

Common nucleophiles for this type of reaction include organometallic reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi). These reactions are powerful tools for the formation of new carbon-silicon bonds. For example, the reaction of this compound with an organolithium reagent would result in the formation of a new tetraorganosilane.

The general form of this reaction is: (4-ClC₆H₄)(CH₃)₂Si-OCH₂CH₃ + R-M → (4-ClC₆H₄)(CH₃)₂Si-R + M-OCH₂CH₃ (where R-M is an organometallic reagent)

The reactivity of the silicon center towards nucleophiles is influenced by the electronic and steric effects of its substituents. The electron-withdrawing nature of the 4-chlorophenyl group can slightly enhance the electrophilicity of the silicon atom, potentially increasing its reactivity towards strong nucleophiles.

Reactivity of the Aromatic Moiety

The 4-chlorophenyl group of the molecule offers a rich platform for a variety of aromatic functionalization reactions, including directed metalation and cross-coupling reactions.

Directed Metalation Group (DMG) Strategies Facilitated by Aryl-Silane Systems

While the dimethylsilyl group itself is not a strong directing metalation group (DMG), the silicon atom can influence the regioselectivity of metalation on the aromatic ring. Directed ortho metalation (DoM) is a powerful strategy for the functionalization of aromatic rings, where a heteroatom-containing functional group directs the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent. nih.gov This generates a stabilized aryllithium species that can then react with a wide range of electrophiles. nih.govorganic-chemistry.org

In the context of aryl-silane systems, while the silyl (B83357) group is not a classical DMG, its presence can influence the acidity of the aromatic protons. More significantly, other functional groups on the aromatic ring can act as DMGs, and the silyl moiety can be a handle for further transformations. For this compound, direct lithiation would be challenging due to the para-chloro substituent. However, in related systems, a silyl group can be used in conjunction with a proper DMG to achieve regioselective functionalization.

The general principle of DoM involves the coordination of the organolithium reagent to the DMG, which positions the base for deprotonation at the ortho position.

General DoM Scheme: Ar-DMG + R-Li → [Ar(Li)-DMG]⁻ R⁺ → Ar(Li)-DMG + RH Ar(Li)-DMG + E⁺ → Ar(E)-DMG + Li⁺

Functionalization of the Chlorophenyl Ring (e.g., Cross-Coupling)

The chloro substituent on the phenyl ring is a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org The Suzuki-Miyaura coupling is widely used for the synthesis of biaryl compounds. wikipedia.orglibretexts.org For this compound, this reaction would replace the chlorine atom with a new aryl or vinyl group.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. rsc.orgresearchgate.net This reaction is a powerful method for the formation of new carbon-carbon bonds and the synthesis of complex organic molecules. organic-chemistry.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions for Aryl Chlorides

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-Miyaura Ar'-B(OH)₂Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)Biaryl (Ar-Ar')
Heck Alkene (e.g., R-CH=CH₂)Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)Substituted Alkene (Ar-CH=CH-R)
Sonogashira Terminal AlkynePd catalyst, Cu(I) cocatalyst, BaseAryl Alkyne
Buchwald-Hartwig Amine (R₂NH)Pd catalyst, Ligand, BaseAryl Amine (Ar-NR₂)

These cross-coupling reactions offer a modular approach to modify the aromatic ring of this compound, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.

Reactions Involving the Ethoxy Group

The ethoxy group in this compound is a silyl ether linkage. Silyl ethers are generally stable but can be cleaved under specific conditions. The primary reaction involving the ethoxy group, aside from hydrolysis at the Si-O bond, is its cleavage.

Cleavage of the ethoxy group can be achieved under acidic or fluoride-mediated conditions. Strong acids can protonate the oxygen atom, making it a better leaving group and facilitating nucleophilic attack at the silicon or the ethyl group. However, the more common and milder method for cleaving silyl ethers is the use of a fluoride (B91410) source, such as tetra-n-butylammonium fluoride (TBAF). The high affinity of silicon for fluoride drives this reaction.

This cleavage reaction regenerates the corresponding silanol. In the presence of an excess of the cleaving reagent, further reactions can occur. For instance, treatment with a strong acid and a nucleophile could potentially lead to the formation of an ethyl halide.

The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. The dimethylsilyl group in the title compound offers moderate stability. The reaction of the ethoxy group is generally less explored for synthetic purposes compared to the reactivity at the silicon center and the aromatic ring, as it is often considered a protecting group or a precursor to the more reactive silanol.

Transesterification Processes

The ethoxy group in this compound can be exchanged with other alkoxy groups through transesterification. This reaction is typically catalyzed by either an acid or a base. The process involves the nucleophilic attack of an alcohol on the silicon atom, leading to the substitution of the ethoxy group. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing the ethanol byproduct.

This transformation is fundamental in modifying the properties of the silane (B1218182), such as its reactivity, solubility, or volatility, by introducing different alkoxy substituents. For example, reaction with methanol (B129727) would yield (4-Chlorophenyl)(methoxy)dimethylsilane (B1597343).

Table 1: Representative Transesterification of Alkoxysilanes

Alkoxysilane Substrate Reagent Catalyst Product
This compound Methanol Acid or Base (4-Chlorophenyl)(methoxy)dimethylsilane

This table presents hypothetical transesterification reactions of this compound based on the known reactivity of alkoxysilanes.

Cleavage of the Si-O-C Linkage

The silicon-oxygen-carbon (Si-O-C) bond is susceptible to cleavage, most commonly through hydrolysis. In the presence of water, particularly under acidic or basic conditions, the ethoxy group is cleaved to form ethanol and the corresponding silanol, (4-Chlorophenyl)dimethylsilanol. The protonation of the oxygen atom in the ethoxy group under acidic conditions makes the silicon atom more electrophilic and thus more susceptible to nucleophilic attack by water. researchgate.net The stability of this bond can be influenced by steric and electronic factors, including the nature of the substituents on the silicon atom. nsf.gov The presence of nearby functional groups can also impact the rate of cleavage. nsf.gov

This hydrolysis reaction is a common pathway for the degradation of alkoxysilanes and is also a key step in their application in sol-gel processes or as surface modifying agents, where the formation of silanols is required for condensation and polymerization.

Table 2: Hydrolysis of this compound

Substrate Reagent Conditions Product

Transition Metal-Catalyzed Transformations

The aryl-silicon bond in this compound opens up possibilities for carbon-carbon bond-forming reactions catalyzed by transition metals.

Exploration of Suzuki-Miyaura Type Reactions with the Aryl-Silane Moiety

While the Suzuki-Miyaura coupling traditionally involves organoboron compounds, a related reaction, the Hiyama coupling, utilizes organosilanes as coupling partners. wikipedia.orgorganic-chemistry.org The Hiyama coupling facilitates the formation of carbon-carbon bonds between organosilanes and organic halides, catalyzed by palladium. wikipedia.orgmdpi.com For the reaction to proceed, the relatively inert Si-C bond must be activated. This is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base, which forms a hypervalent, more reactive pentacoordinate silicon species. organic-chemistry.org

In the context of this compound, the (4-chlorophenyl) group can potentially act as the aryl donor in a Hiyama-type cross-coupling reaction with various organic halides (e.g., aryl, vinyl, or alkyl halides). The reaction would proceed via the typical catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmdpi.com More recent developments, often referred to as Hiyama-Denmark couplings, have explored fluoride-free conditions, sometimes utilizing silanols as the active coupling partner, which could be generated in situ from the hydrolysis of the title compound. organic-chemistry.orgnih.gov

Table 3: Representative Hiyama Cross-Coupling Reaction

Organosilane Coupling Partner Catalyst Activator Product
Aryl-Si(OR)₃ Aryl-Br Pd(OAc)₂ / Ligand TBAF Biaryl
Vinyl-SiR₃ Aryl-I Pd₂ (dba)₃ / Ligand TASF Styrene derivative

This table shows generalized examples of Hiyama and Hiyama-Denmark couplings. The last entry represents a potential reaction pathway for the title compound after hydrolysis to the corresponding silanol.

Silane-Mediated Amidation and Difluoroethylation Reactions

Organosilanes have emerged as valuable reagents in mediating various chemical transformations, including amidation and fluoroalkylation reactions.

Silane-Mediated Amidation: The direct formation of amides from carboxylic acids and amines is a challenging transformation that often requires harsh conditions or expensive coupling agents. Silanes, such as phenylsilane (B129415) or diphenylsilane, have been successfully employed as mediators for this reaction. rsc.orgbohrium.comrsc.org The process is believed to involve the activation of the carboxylic acid by the silane to form a silyl ester intermediate, which is then susceptible to nucleophilic attack by the amine to form the amide bond. The silicon-containing byproducts are typically easy to remove. While direct use of this compound as a mediator is not prominently documented, its corresponding hydride derivative, (4-Chlorophenyl)dimethylsilane, could theoretically serve this purpose, following the general reactivity pattern of other organosilanes.

Silane-Mediated Difluoroethylation: Fluoroalkyl groups are of great interest in medicinal and materials chemistry. Silane reagents play a crucial role in the introduction of these moieties. For instance, reagents like (bromodifluoromethyl)trimethylsilane (B180072) (Me₃SiCF₂Br) are used to generate difluorocarbene or as a source for nucleophilic difluoromethylation upon activation with a Lewis base. researchgate.netcas.cn While this compound itself is not a direct difluoroethylating agent, the broader field of organosilicon chemistry provides the tools for such transformations. The synthesis of specialized silanes for these purposes is an active area of research. nottingham.ac.uknih.gov

Table 4: General Scheme for Silane-Mediated Amidation

Carboxylic Acid Amine Silane Mediator Conditions Product
R-COOH R'-NH₂ PhSiH₃ Heat or Microwave R-C(O)NH-R'

This table illustrates the general principle of silane-mediated amidation. The specific use of this compound for this purpose would likely require prior conversion to its hydride form.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 Chlorophenyl Ethoxy Dimethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an unparalleled tool for providing detailed information about the atomic-level structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, different NMR techniques can elucidate the connectivity and chemical environment of protons, carbons, and silicon atoms within the (4-Chlorophenyl)(ethoxy)dimethylsilane molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

Proton NMR (¹H NMR) spectroscopy provides information on the different chemical environments of hydrogen atoms in the molecule. For this compound, four distinct proton environments are expected, leading to four signals in the ¹H NMR spectrum.

The protons of the two equivalent methyl groups directly attached to the silicon atom (Si-(CH₃)₂) are expected to appear as a sharp singlet in the upfield region of the spectrum, typically around 0.3-0.6 ppm. This upfield shift is characteristic of methyl groups bonded to silicon.

The ethoxy group (-O-CH₂-CH₃) will give rise to two signals. The methylene (B1212753) protons (-O-CH₂-) will appear as a quartet due to coupling with the adjacent methyl protons. Its chemical shift is expected in the range of 3.7-3.9 ppm. The terminal methyl protons (-CH₃) of the ethoxy group will appear as a triplet, coupled to the methylene protons, at approximately 1.1-1.3 ppm.

The 4-chlorophenyl group presents a para-substituted aromatic system. Due to the symmetry of the ring, the four aromatic protons are chemically divided into two sets of two equivalent protons. This typically results in an AA'BB' spin system, which often appears as two sets of doublets. The protons ortho to the silicon atom are expected to resonate at a different frequency than the protons ortho to the chlorine atom (meta to the silicon). The signals for these aromatic protons are anticipated in the downfield region, generally between 7.2 and 7.6 ppm. For instance, in a similar compound, (4-bromophenyl)dimethyl(phenyl)silane, the aromatic protons appear in the 7.3-7.6 ppm range. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (δ, ppm) Multiplicity
Si-CH₃ 0.3 - 0.6 Singlet
-O-CH₂-CH₃ 1.1 - 1.3 Triplet
-O-CH₂ -CH₃ 3.7 - 3.9 Quartet

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and type of carbon atoms in a molecule. In this compound, six distinct carbon signals are expected.

The carbon atoms of the two equivalent dimethylsilyl groups (Si-CH₃) are expected to have a chemical shift in the upfield region, typically between -5 and 0 ppm. researchgate.net The carbons of the ethoxy group are predicted to appear with the -O-CH₂ carbon at approximately 58-60 ppm and the terminal -CH₃ carbon around 18-20 ppm.

The 4-chlorophenyl group will show four distinct signals for its six carbon atoms. The ipso-carbon (C-Si), the carbon atom directly bonded to the silicon, is expected to be found around 135-140 ppm. The ortho-carbons (C-CH) will likely resonate near 133-135 ppm, while the meta-carbons (C-CH) will appear around 128-130 ppm. The para-carbon (C-Cl), attached to the chlorine atom, is anticipated to be in the region of 136-138 ppm. These assignments are based on data from analogous phenylsilane (B129415) compounds and established substituent effects. electronicsandbooks.comresearchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Si-C H₃ -5 - 0
-O-CH₂-C H₃ 18 - 20
-O-C H₂-CH₃ 58 - 60
Aromatic C (meta to Si) 128 - 130
Aromatic C (ortho to Si) 133 - 135
Aromatic C (para to Si, C-Cl) 136 - 138

Silicon-29 Nuclear Magnetic Resonance (²⁹Si NMR) for Silicon Environments

Silicon-29 NMR (²⁹Si NMR) spectroscopy is a powerful technique for directly probing the environment of the silicon atom. The chemical shift of ²⁹Si is highly sensitive to the nature of the substituents attached to it. The ²⁹Si nucleus has a wide chemical shift range, making it an excellent tool for characterizing organosilicon compounds. huji.ac.il

For this compound, the silicon atom is bonded to two carbon atoms (from the methyl groups), one aromatic carbon (from the chlorophenyl group), and one oxygen atom (from the ethoxy group). The presence of the electronegative oxygen and the chlorophenyl group is expected to shift the resonance downfield compared to tetramethylsilane (B1202638) (TMS), which is the reference standard (0 ppm). Based on data for structurally similar compounds, such as other arylethoxysilanes and chlorophenylsilanes, the ²⁹Si chemical shift for this compound is predicted to be in the range of -5 to -15 ppm. For comparison, the ²⁹Si chemical shift for (4-bromophenyl)dimethyl(phenyl)silane is reported at -7.49 ppm. rsc.org The presence of an ethoxy group generally results in a more upfield shift compared to a chloro substituent directly on the silicon. rsc.orgpascal-man.com

Vibrational Spectroscopy for Functional Group and Linkage Analysis

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations

The FT-IR spectrum of this compound is expected to show a number of characteristic absorption bands that confirm the presence of its key structural components.

The most prominent bands would include the Si-O-C stretching vibrations, which are typically strong and appear in the 1080-1100 cm⁻¹ region. gelest.com The Si-C bond, specifically the Si-CH₃ symmetric deformation, gives a characteristic sharp band around 1250-1260 cm⁻¹. The C-H stretching vibrations of the methyl and ethoxy groups are expected in the 2850-3000 cm⁻¹ range.

The presence of the 4-chlorophenyl group would be confirmed by several bands. Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 850 and 550 cm⁻¹. orgchemboulder.com Specifically for a para-substituted benzene (B151609) ring, a strong out-of-plane C-H bending vibration is expected around 810-840 cm⁻¹. gelest.com

Table 3: Predicted FT-IR Characteristic Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration
> 3000 Aromatic C-H Stretch
2850 - 3000 Aliphatic C-H Stretch (methyl & ethoxy)
~1580, ~1485, ~1380 Aromatic C=C Stretch
1250 - 1260 Si-CH₃ Symmetric Deformation
1080 - 1100 Si-O-C Asymmetric Stretch
810 - 840 p-Substituted Phenyl C-H Out-of-Plane Bend
~770 Si-C Stretch

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy serves as a critical analytical tool, offering complementary data to infrared (IR) spectroscopy for the vibrational analysis of this compound. This technique is particularly effective for observing the symmetric vibrations and non-polar bonds that are often weak or absent in IR spectra. The analysis of the Raman spectrum allows for the identification and characterization of the key functional groups within the molecule. rsc.orgresearchgate.net

The major vibrational modes for this compound can be assigned based on established data for related organosilicon and aromatic compounds. researchgate.netscispace.com Key vibrations include the Si-C (phenyl) and Si-C (methyl) stretching, the aromatic C-C stretching of the phenyl ring, C-H vibrations, and modes associated with the ethoxy group. rsc.orgresearchgate.net The presence of the silicon atom and the chloro-substituent on the phenyl ring influences the exact position of these bands. rsc.org For instance, detailed analysis of various organyltrialkoxysilanes provides a basis for identifying the vibrational bands originating from the Si-O-C linkage and the alkyl groups attached to the silicon. rsc.org

Table 1: Expected Characteristic Raman Shifts for this compound This table outlines the probable vibrational modes and their expected wavenumber regions based on literature values for analogous structures.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Reference
Aromatic C-H StretchPhenyl Ring3000 - 3100 scispace.com
Aliphatic C-H StretchMethyl/Ethoxy2850 - 3000 scispace.com
C=C StretchPhenyl Ring1580 - 1600 scispace.com
Si-CH₃ DeformationDimethylsilyl1250 - 1450 researchgate.net
C-O StretchEthoxy Group1050 - 1150 rsc.org
Si-O StretchSi-O-C750 - 850 researchgate.net
C-Cl StretchChlorophenyl680 - 800 scispace.com
Si-C StretchSi-Phenyl/Si-Methyl600 - 750 researchgate.net
Si-O-Si BendingDisiloxane Impurity490 - 540 researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable technique for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for assessing the purity of volatile compounds like this compound and for confirming its identity. The gas chromatograph separates the compound from volatile impurities before it enters the mass spectrometer. psu.edu

In the mass spectrometer, the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. The fragmentation of organosilicon compounds often involves characteristic losses of alkyl or alkoxy groups from the silicon atom. nih.gov For this compound, the fragmentation pattern is expected to be dominated by several key pathways:

Loss of an ethoxy radical (•OC₂H₅): This would lead to a prominent ion at m/z 169/171.

Loss of a methyl radical (•CH₃): This results in an ion at m/z 199/201.

Cleavage of the Si-phenyl bond: This can lead to fragments corresponding to the chlorophenyl group or the (ethoxy)dimethylsilyl cation.

McLafferty rearrangement: Possible if other functional groups are present.

The presence of a single chlorine atom is readily identified by the characteristic M/M+2 isotopic pattern with an intensity ratio of approximately 3:1 for all chlorine-containing fragments. scielo.br Unexpected ion peaks can sometimes arise from gas-phase reactions with residual water within the mass spectrometer's C-trap, a phenomenon noted in the analysis of silyl (B83357) compounds. nih.gov

Table 2: Plausible Mass Fragments of this compound in GC-MS

m/z (Mass/Charge Ratio)Proposed Fragment IonIdentity of Lost Neutral/Radical
214/216[C₁₀H₁₅ClOSi]⁺Molecular Ion (M⁺)
199/201[C₉H₁₂ClOSi]⁺•CH₃
185/187[C₈H₁₀ClSi]⁺•C₂H₅O
169/171[C₈H₁₀ClSi]⁺•OC₂H₅
141[C₆H₉OSi]⁺•C₄H₆Cl
111/113[C₆H₄Cl]⁺•Si(CH₃)₂(OC₂H₅)
77[C₆H₅]⁺•Si(CH₃)₂(OC₂H₅)Cl

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for analyzing this compound, especially when it is present in complex matrices or when its non-volatile degradation products are of interest. scientistlive.com Silanes are susceptible to hydrolysis, which can form silanols, and subsequent condensation to form siloxanes; these products are often less volatile and more polar, making them suitable for LC-MS analysis. diva-portal.orgsigmaaldrich.com

The technique typically employs a soft ionization method, such as Electrospray Ionization (ESI), which usually results in a mass spectrum dominated by the protonated molecular ion [M+H]⁺ with minimal fragmentation. scientistlive.comnih.gov This provides clear molecular weight information. For more detailed structural analysis, tandem mass spectrometry (LC-MS/MS) can be used. In this setup, the parent ion is selected and fragmented to produce a spectrum of daughter ions, which helps in confirming the structure. nih.govresearchgate.net This method is particularly useful for the trace-level quantification of the compound or its byproducts in various samples. researchgate.netresearchgate.net

Table 3: Potential Analytes in LC-MS Analysis of this compound and its Derivatives

Compound NameMolecular FormulaMolecular WeightExpected Ion (ESI+)
This compoundC₁₀H₁₅ClOSi214.76[M+H]⁺ at m/z 215.77
(4-Chlorophenyl)dimethylsilanolC₈H₁₁ClOSi186.71[M+H]⁺ at m/z 187.72
1,3-Bis(4-chlorophenyl)-1,1,3,3-tetramethyldisiloxaneC₁₆H₂₀Cl₂Osi₂355.40[M+H]⁺ at m/z 356.41

X-ray Diffraction and Crystallography for Solid-State Structural Determination

X-ray diffraction techniques are definitive for establishing the atomic and molecular structure of this compound in its solid, crystalline state.

Single Crystal X-ray Diffraction for Absolute Structure

While a specific crystal structure for this compound is not publicly available, analysis of related compounds, such as other organosilicon derivatives or molecules containing a 4-chlorophenyl group, provides insight into the expected structural parameters. bme.huscielo.org.za The analysis would reveal the geometry around the tetrahedral silicon atom, the planarity of the phenyl ring, and the conformation of the ethoxy group. Intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing would also be identified. scielo.org.zachemicalbook.com

Table 4: Illustrative Crystallographic Data from a Single Crystal XRD Experiment (Note: Data shown is representative for a substituted chlorophenyl compound and serves as an example of parameters obtained from SC-XRD.) scielo.org.za

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.392(2)
b (Å)7.9180(16)
c (Å)30.474(6)
β (°)97.78(3)
Volume (ų)2484.4(9)
Z (molecules/unit cell)4
Calculated Density (g cm⁻³)1.275
R-factor0.0692

Powder X-ray Diffraction (XRD) for Crystalline Phase Characterization

Powder X-ray Diffraction (XRD) is a non-destructive technique used to analyze the bulk crystalline properties of a solid sample. It is essential for phase identification, assessing sample purity, and characterizing the degree of crystallinity. acs.orgsuniv.ac.in

The technique generates a unique diffraction pattern, or diffractogram, which is a plot of scattered X-ray intensity versus the diffraction angle (2θ). This pattern serves as a fingerprint for a specific crystalline phase. researchgate.net The positions of the diffraction peaks are determined by the crystal lattice parameters according to Bragg's Law, while the peak intensities are related to the arrangement of atoms within the unit cell. By analyzing the XRD pattern of a synthesized batch of this compound, one can confirm its identity by matching the pattern to a known standard, detect the presence of crystalline impurities, and monitor phase transitions. acs.orgresearchgate.net

Table 5: Example of Powder XRD Data Representation

2θ (degrees)d-spacing (Å)Relative Intensity (%)
14.85.9885
16.45.40100
22.83.8992
25.13.5460
29.82.9975

Theoretical and Computational Chemistry Studies on 4 Chlorophenyl Ethoxy Dimethylsilane

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these techniques can determine electronic structure and a variety of associated molecular properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. A common approach involves using a functional like B3LYP combined with a basis set such as 6-31G* or higher to perform calculations. researchgate.net

Key geometric parameters that would be determined include bond lengths, bond angles, and dihedral angles. These parameters define the three-dimensional shape of the molecule.

Interactive Table 1: Predicted Geometrical Parameters for (4-Chlorophenyl)(ethoxy)dimethylsilane based on DFT Calculations of Analogous Compounds.

Note: These are representative values and the actual calculated values for the specific molecule may vary.

ParameterAtoms InvolvedPredicted Value
Bond LengthSi-C(phenyl)~1.87 Å
Bond LengthSi-O~1.65 Å
Bond LengthC-Cl~1.75 Å
Bond LengthSi-C(methyl)~1.89 Å
Bond AngleC(phenyl)-Si-O~109°
Bond AngleO-Si-C(methyl)~110°
Bond AngleC(methyl)-Si-C(methyl)~111°
Dihedral AngleCl-C-C-C~180° (para position)

The electronic structure of this compound is characterized by the interplay of its constituent functional groups. The 4-chlorophenyl group is electron-withdrawing due to the electronegativity of the chlorine atom. This influences the electron density distribution across the entire molecule. The silicon atom, being less electronegative than oxygen and carbon, will carry a partial positive charge.

The bonding in organosilanes is primarily covalent. The Si-C and Si-O bonds have significant covalent character, though the Si-O bond is more polar due to the higher electronegativity of oxygen. The phenyl ring exhibits characteristic aromatic π-bonding. Computational studies on related phenyl-substituted silanes confirm these general features. researchgate.net The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For this molecule, the HOMO is expected to be localized primarily on the electron-rich chlorophenyl ring, while the LUMO may be distributed across the silicon center and the antibonding orbitals of the Si-C and Si-O bonds.

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory provides a delocalized view of electron distribution and bonding. Advanced analysis methods built upon MO theory, such as Natural Bond Orbital analysis, offer a more intuitive, localized bonding picture that aligns with classical chemical concepts.

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distribution, hybridization, and intramolecular charge transfer (hyperconjugation) within a molecule. ethz.chwikipedia.org It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) orbitals, which closely represent the familiar Lewis structure. nih.govq-chem.com

For this compound, NBO analysis would quantify the natural atomic charges on each atom. The silicon atom is expected to have a significant positive charge, while the oxygen and chlorine atoms will have negative charges. The carbon atoms of the phenyl ring will show a more complex charge distribution due to the competing effects of the silicon group and the chlorine atom.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. wisc.edu These interactions represent electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO, typically an antibonding orbital (σ* or π*). This delocalization stabilizes the molecule. In this compound, significant hyperconjugative interactions would be expected, such as:

Donation from the lone pairs of the oxygen atom (n_O) to the antibonding orbitals of adjacent Si-C bonds (σ*Si-C).

Donation from the C-C σ bonds of the phenyl ring to the Si-C antibonding orbital (σ*Si-C).

Donation from the lone pairs of the chlorine atom (n_Cl) into the π* system of the phenyl ring.

Interactive Table 2: Representative NBO Analysis Data for Functional Groups in this compound.

Note: This table presents typical charge and hyperconjugation energy values derived from general NBO principles and studies on similar molecules. wisc.eduyoutube.com

Atom/InteractionNBO ParameterExpected Value/Description
SiNatural Atomic ChargePositive (e.g., +1.2 to +1.5 e)
ONatural Atomic ChargeNegative (e.g., -0.8 to -1.1 e)
ClNatural Atomic ChargeNegative (e.g., -0.1 to -0.3 e)
n(O) -> σ(Si-C)Stabilization Energy E(2)Moderate (e.g., 1-5 kcal/mol)
σ(C-C) -> σ(Si-C)Stabilization Energy E(2)Weak to Moderate (e.g., 0.5-2 kcal/mol)
n(Cl) -> π*(C-C)Stabilization Energy E(2)Moderate (e.g., 2-6 kcal/mol)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy barriers associated with these transformations.

A common reaction for alkoxysilanes like this compound is hydrolysis, followed by condensation. nih.govnih.gov This process is fundamental to the formation of siloxane polymers and surface functionalization. ethz.chnih.gov Computational chemistry can be used to explore the potential energy surface (PES) for this reaction.

The hydrolysis reaction involves the nucleophilic attack of a water molecule on the silicon atom. mdpi.com This can be catalyzed by either an acid or a base. The reaction proceeds through a transition state, which is the highest energy point along the reaction coordinate. DFT calculations are used to locate the geometry of this transition state and calculate its energy. The energy difference between the reactants and the transition state is the activation energy barrier.

Computational studies on the hydrolysis of other ethoxysilanes have shown that the mechanism often involves a pentacoordinate silicon intermediate or transition state. iastate.eduresearchgate.net For this compound, the hydrolysis reaction would be:

(4-ClC₆H₄)(CH₃)₂Si(OCH₂CH₃) + H₂O → (4-ClC₆H₄)(CH₃)₂Si(OH) + CH₃CH₂OH

Following hydrolysis, the resulting silanol (B1196071) can undergo condensation with another silanol molecule to form a siloxane bridge (Si-O-Si). The exploration of the PES for this multi-step process reveals the most likely reaction pathway and provides insights into the reaction kinetics. iastate.edu While specific studies on the title compound are lacking, the general mechanisms established for alkoxysilane hydrolysis and condensation are expected to be fully applicable. nih.govresearchgate.net

Computational Prediction of Reaction Pathways and Selectivity

The prediction of reaction pathways and selectivity for organosilane compounds like this compound is a significant application of computational chemistry. While specific computational studies on the reaction pathways of this exact molecule are not extensively documented in publicly accessible literature, the principles can be derived from studies on analogous arylsilanes and ethoxysilanes. Density Functional Theory (DFT) is a primary tool for these investigations, enabling the exploration of potential energy surfaces and the identification of transition states and intermediates.

Common reactions involving silanes include nucleophilic substitution at the silicon center, electrophilic aromatic substitution on the chlorophenyl ring, and reactions involving the ethoxy group. Computational models can predict the activation energies for different potential pathways, thereby indicating the most likely reaction products under specific conditions.

For instance, in a hypothetical reaction with a generic nucleophile (Nu), two primary pathways at the silicon center could be considered: a direct substitution of the ethoxy group or a substitution of the 4-chlorophenyl group. Computational analysis would involve calculating the energies of the transition states for both pathways. The pathway with the lower activation energy would be predicted as the favored one.

Similarly, for electrophilic attack on the 4-chlorophenyl ring, computational methods can determine the relative stability of the sigma complexes formed by attack at the ortho, meta, and para positions relative to the silyl (B83357) group. These calculations help in predicting the regioselectivity of such reactions. The directing effects of the dimethylsilyl group and the chlorine atom would be taken into account.

The selectivity of these reactions can be further elucidated by analyzing various molecular descriptors derived from computational calculations, such as atomic charges, frontier molecular orbital (HOMO/LUMO) energies and distributions, and electrostatic potential maps. These descriptors provide insights into the reactive sites of the molecule. For example, the locations of the HOMO and LUMO can indicate the most probable sites for electrophilic and nucleophilic attack, respectively.

Table 1: Hypothetical Calculated Activation Energies for Nucleophilic Substitution on this compound

Reaction PathwayNucleophileSolventCalculated Activation Energy (kcal/mol)Predicted Selectivity
Substitution of Ethoxy GroupOH⁻Water15.2Major Product
Substitution of 4-Chlorophenyl GroupOH⁻Water28.7Minor Product
Substitution of Ethoxy GroupF⁻Acetonitrile12.5Major Product
Substitution of 4-Chlorophenyl GroupF⁻Acetonitrile31.1Minor Product

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the type of results obtained from computational studies.

Spectroscopic Parameter Prediction and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can then be validated against experimental data to confirm the molecular structure and understand its electronic properties. For this compound, these predictions primarily involve Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. The GIAO (Gauge-Including Atomic Orbital) method, often used in conjunction with DFT, is a reliable approach for calculating isotropic shielding values, which are then converted to chemical shifts using a reference standard like tetramethylsilane (B1202638) (TMS). The accuracy of these predictions allows for the assignment of peaks in experimental spectra and can help in distinguishing between different isomers or conformers.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed by calculating the vibrational frequencies of the molecule. These calculations are typically performed using DFT methods, which provide the harmonic vibrational frequencies. These frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, leading to a better agreement with experimental spectra. The predicted IR spectrum can aid in the identification of characteristic functional group vibrations, such as the Si-O-C stretching, C-Cl stretching, and the aromatic C-H bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). These calculations provide the excitation energies and oscillator strengths for electronic transitions. The predicted wavelength of maximum absorption (λmax) can be compared with experimental data. The nature of the electronic transitions, such as π → π* or n → π*, can be analyzed by examining the molecular orbitals involved in the transition.

While experimental spectra for this compound are not widely published in the scientific literature, the general expectation from computational studies on similar compounds is a good correlation between theoretical and experimental data. Discrepancies between predicted and experimental spectra can often provide deeper insights into the molecular structure, such as the presence of intermolecular interactions in the solid state or solvent effects in solution.

Table 2: Comparison of Hypothetical Experimental and Computationally Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterHypothetical Experimental ValueComputationally Predicted Value (DFT/B3LYP/6-31G*)
¹H NMRChemical Shift (δ, ppm) - Aromatic Protons7.2 - 7.57.1 - 7.4
¹H NMRChemical Shift (δ, ppm) - Ethoxy CH₂3.83.75
¹H NMRChemical Shift (δ, ppm) - Ethoxy CH₃1.21.15
¹H NMRChemical Shift (δ, ppm) - Si-CH₃0.30.25
¹³C NMRChemical Shift (δ, ppm) - Aromatic C-Cl134133.5
¹³C NMRChemical Shift (δ, ppm) - Aromatic C-Si138137.8
IRWavenumber (cm⁻¹) - Si-O-C Stretch10801095 (scaled)
IRWavenumber (cm⁻¹) - C-Cl Stretch730740 (scaled)
UV-Visλmax (nm)225228

Note: The data in this table is hypothetical and for illustrative purposes. The computational values are typical of what would be expected from DFT calculations for a molecule of this type.

Research Applications and Advanced Materials Science Incorporating 4 Chlorophenyl Ethoxy Dimethylsilane

Applications in Polymer and Hybrid Materials Science

The unique combination of a reactive ethoxy group and a functional chlorophenyl moiety makes (4-Chlorophenyl)(ethoxy)dimethylsilane a candidate for the synthesis of advanced organic-inorganic hybrid materials.

Precursors for Advanced Organic-Inorganic Hybrid Materials

This compound can theoretically serve as a precursor for polysiloxanes and silsesquioxanes. The ethoxy group is hydrolyzable and can participate in polycondensation reactions to form a siloxane backbone (Si-O-Si). The dimethylsilyl group would lead to linear or branched polymer chains, while the 4-chlorophenyl group would be a pendant moiety along the polymer backbone, imparting specific properties to the final material.

The synthesis of polysiloxanes typically involves the hydrolysis and condensation of alkoxysilanes. researchgate.net For instance, the ring-opening polymerization of cyclosiloxanes is a common method to produce linear polysiloxanes with controlled molecular weights and narrow dispersity. rsc.org While direct studies on this compound are not prevalent, the synthesis of polysiloxanes with various aryl side groups is well-established. mcmaster.ca These aryl groups can enhance the thermal stability and refractive index of the resulting polymers.

Silsesquioxanes, with the general formula (RSiO1.5)n, are cage-like or oligomeric structures that can be prepared from the hydrolysis and condensation of organotrialkoxysilanes. osti.gov Although this compound is a dialkoxysilane, it could potentially be used as a co-monomer with trialkoxysilanes to modify the structure and properties of the resulting silsesquioxane resins.

Table 1: Potential Properties of Polysiloxanes Derived from this compound

PropertyPotential Influence of (4-Chlorophenyl) Group
Thermal StabilityIncreased due to the aromatic ring
Refractive IndexHigher than standard polydimethylsiloxanes
SolubilityModified, potentially soluble in aromatic solvents
Gas PermeabilityAltered due to the bulky side group

Role in Sol-Gel Chemistry and Development of Catalytic Materials

The sol-gel process, which involves the transition of a solution system from a liquid "sol" into a solid "gel" phase, is a versatile method for synthesizing a wide variety of materials. researchgate.netijmse.org Alkoxysilanes are common precursors in this process. The hydrolysis and condensation of this compound could lead to the formation of silica-based gels functionalized with 4-chlorophenyl groups.

These functionalized gels could find applications as supports for catalysts. The chlorophenyl group could serve as an anchor for catalytically active metal complexes or as a site for further chemical modification. The porous nature of sol-gel derived materials provides a high surface area, which is beneficial for catalytic applications. While specific examples with this compound are not documented, the general principle of using functionalized silanes to create catalytic materials via the sol-gel process is well-established.

Surface Modification and Development of Functional Coatings

Organosilanes are widely used for surface modification to impart desired properties such as hydrophobicity, adhesion, or biocompatibility. gelest.com The ethoxy group of this compound can react with hydroxyl groups present on the surfaces of various substrates like glass, metal oxides, and ceramics, forming a stable covalent bond. The exposed 4-chlorophenyl groups would then dictate the new surface properties.

A surface coated with molecules of this compound would likely exhibit increased hydrophobicity due to the nonpolar nature of the chlorophenyl group. Such coatings could be used to create water-repellent surfaces or to reduce the adhesion of certain substances. The general process for modifying surfaces with alkoxysilanes is a well-known technique in materials science. google.com

Exploration as Specialty Chemical Intermediates in Organic Synthesis

The presence of both a reactive silicon center and a functionalized aromatic ring makes this compound a potential intermediate in organic synthesis.

Synthesis of Novel Compounds with Specific Functional Properties

The 4-chlorophenyl moiety is a common structural feature in various biologically active compounds, including fungicidal and antimicrobial agents. It is conceivable that this compound could be used as a starting material or an intermediate in the synthesis of such compounds.

For example, many fungicides contain a dichlorophenyl or chlorophenyl group, which is crucial for their biological activity. nih.govnih.govmdpi.com The synthesis of novel antifungal agents often involves the combination of different heterocyclic and aromatic moieties. researchgate.net Similarly, the chlorophenyl group is found in some antibacterial agents. nih.gov While no direct synthesis from this compound is reported, its structure makes it a plausible building block for creating new derivatives with potential antimicrobial properties.

The field of liquid crystals also utilizes molecules with rigid aromatic cores. While there is no direct evidence of this compound being used in the synthesis of liquid crystals, the 4-chlorophenyl group could potentially be incorporated into mesogenic structures. researchgate.net

Role in Directed Synthesis of Complex Organic Molecules

In multi-step organic synthesis, protecting groups and directing groups are essential tools. nih.gov The dimethylsilyl group in this compound could potentially be used as a protecting group for the phenyl ring, or the entire molecule could act as a building block in more complex syntheses. The silicon-carbon bond can be selectively cleaved under specific conditions, allowing for the introduction of other functional groups.

Future Directions and Emerging Research Avenues for 4 Chlorophenyl Ethoxy Dimethylsilane

Development of More Efficient and Sustainable Synthetic Methodologies

The pursuit of greener and more economical synthetic routes for (4-Chlorophenyl)(ethoxy)dimethylsilane and related organofunctional silanes is a paramount objective in contemporary chemical research. zmsilane.com Current methodologies, while effective, often rely on processes that can be resource-intensive and generate undesirable byproducts. Future research will likely focus on several key areas to address these challenges.

One promising avenue is the exploration of novel catalytic systems. The development of catalysts that can facilitate the synthesis of this compound with higher selectivity and under milder reaction conditions would represent a significant advancement. This includes the investigation of earth-abundant metal catalysts as more sustainable alternatives to precious metal catalysts. tum.de Additionally, research into biocatalysis, using enzymes to drive the synthesis, could offer a highly specific and environmentally benign approach.

Furthermore, a shift towards continuous flow manufacturing processes from traditional batch processing is anticipated. Flow chemistry offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for process automation and control. This can lead to higher yields, reduced reaction times, and a smaller environmental footprint.

Advanced In-Situ Spectroscopic Characterization Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and application of this compound is crucial for process optimization and the development of new materials. Advanced in-situ spectroscopic techniques are indispensable tools in this endeavor, allowing researchers to monitor reactions in real-time and identify transient intermediates. nih.gov

Future research will increasingly employ a multi-technique approach, combining the strengths of various spectroscopic methods to gain a comprehensive picture of the reaction dynamics. For instance, the simultaneous use of in-situ Raman, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the hydrolysis and condensation reactions of alkoxysilanes. nih.gov Raman and NMR are particularly powerful for studying hydrolysis, while NMR excels at monitoring condensation. nih.gov

The development of quantitative methods based on these in-situ techniques is a key area of focus. For example, creating a quantitative model using Raman spectroscopy, calibrated against a primary method like NMR, would enable real-time monitoring and control in industrial settings where NMR may be impractical. nih.gov Near-infrared (NIR) spectroscopy is another promising tool for real-time monitoring of sol-gel reactions, offering a rapid and non-invasive way to track the consumption of reactants and the formation of products. acs.org

Furthermore, the application of hyperpolarized 29Si NMR spectroscopy is an emerging area with significant potential. nih.gov This technique dramatically enhances the signal of the 29Si nucleus, which has a low natural abundance and sensitivity, enabling the rapid quantification of dynamic processes and the detection of short-lived intermediates in silicon chemistry. nih.gov The ability to directly observe silanol (B1196071) and silane (B1218182) species during a reaction provides unprecedented insight into reaction pathways. nih.gov

Integrated Computational and Experimental Approaches for Deeper Mechanistic Understanding

The synergy between computational modeling and experimental studies is becoming increasingly vital for unraveling the complex reaction mechanisms of organosilanes like this compound. nih.gov This integrated approach allows for the prediction of reaction pathways, the elucidation of transition states, and a more profound understanding of the factors governing reactivity.

Density Functional Theory (DFT) has proven to be a valuable tool for modeling the thermochemistry of reactions involving chlorosilanes, silanols, and siloxanes. nih.gov Future research will likely leverage more advanced computational methods and larger basis sets to improve the accuracy of these calculations, particularly for reactions in solution. nih.gov While gas-phase calculations have shown excellent agreement with experimental data, modeling reactions in a solvent environment remains a challenge that requires further refinement of computational models. nih.gov

A key area of investigation will be the detailed study of the hydrolysis and condensation of this compound at a molecular level. Computational models can help to visualize the interaction of the silane with water molecules, the role of catalysts in promoting the reaction, and the subsequent formation of siloxane bonds. This information is critical for controlling the properties of materials derived from this silane.

Moreover, computational studies can guide the design of new organosilanes with tailored properties. By simulating the electronic and steric effects of different substituents on the silicon atom, researchers can predict how these changes will influence the reactivity and performance of the silane in various applications. This in-silico design approach can significantly accelerate the discovery and development of new and improved materials.

Expansion of Applications in Novel Material Systems and Catalysis

The unique properties of this compound, stemming from its combination of a reactive ethoxy group and a functional chlorophenyl group, make it a versatile building block for a wide range of advanced materials. russoindustrial.runih.gov Future research is expected to expand its applications into several exciting new areas.

In the realm of materials science, this silane holds promise for the development of novel hybrid organic-inorganic coatings with enhanced properties. mdpi.com For instance, its incorporation into silica-based sol-gel coatings can improve corrosion resistance, adhesion, and hydrophobicity, making them suitable for protecting light alloys in demanding environments like the aerospace and marine industries. mdpi.com Research into functionalized fluoroalkyl silanes has already demonstrated the potential to significantly enhance the corrosion protection of such coatings. mdpi.com

The ability of organofunctional silanes to act as coupling agents will continue to be a major focus of research. zmsilane.com They play a crucial role in improving the compatibility and adhesion between dissimilar materials, such as inorganic fillers and organic polymer matrices. russoindustrial.ru This is essential for the development of high-performance composites with improved mechanical strength and durability. russoindustrial.ru Future work will likely explore the use of this compound in creating interpenetrating polymer networks (IPNs) at the interface between materials, leading to stronger and more robust composites. russoindustrial.ru

In the field of catalysis, the silicon atom in organosilanes can be leveraged to create novel catalytic systems. Research is ongoing into the development of silicon-based ligands for transition metal complexes, with the aim of creating highly active and selective catalysts for a variety of chemical transformations. tum.de The unique electronic properties of the silicon atom can influence the catalytic activity of the metal center, opening up new possibilities for catalyst design.

Interdisciplinary Research Opportunities in Silicon-Based Chemistry

The future of research on this compound and other organosilanes lies in fostering interdisciplinary collaborations that bridge the gap between chemistry, materials science, engineering, and biology. shu.ac.uk The versatile nature of silicon chemistry provides a fertile ground for such synergistic efforts.

One exciting area of interdisciplinary research is the development of advanced functional materials for biomedical applications. mpg.de Organosilane-modified surfaces can be designed to control cell adhesion, promote tissue growth, or impart antimicrobial properties. shu.ac.ukmpg.de For example, the creation of nanopatterned surfaces with specific chemical functionalities could lead to the development of next-generation medical implants and devices with improved biocompatibility and resistance to infection. shu.ac.uk

The intersection of silicon chemistry and nanotechnology also presents numerous opportunities. zmsilane.com The ability to form self-assembled monolayers (SAMs) of organosilanes on various substrates provides a powerful tool for creating functional surfaces with precisely controlled properties at the nanoscale. mpg.de These surfaces can be used in a wide range of applications, from sensors and electronic devices to microfluidic systems.

Q & A

Basic Research Questions

Q. What are the standard spectroscopic techniques for characterizing (4-Chlorophenyl)(ethoxy)dimethylsilane, and how are they applied?

  • Methodological Answer :

  • 1H and 13C NMR : Key for structural elucidation. For example, 1H NMR signals for ethoxy groups typically appear as a quartet (δ ~3.6–3.7 ppm), while dimethylsilyl groups show singlets (δ ~0.05 ppm for Si–CH3) .
  • IR Spectroscopy : Identifies functional groups (e.g., Si–O–C stretches at ~1000–1100 cm⁻¹ and C–Cl vibrations near 550–750 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+Na]+ peaks with high accuracy) .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer :

  • Grignard Reaction : Reaction of chlorophenylmagnesium bromide with ethoxydimethylchlorosilane under inert conditions (e.g., N2 atmosphere) .
  • Purification : Distillation (for volatile by-products) or column chromatography (silica gel, hexane/ethyl acetate eluent) to isolate the product .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Storage : Inert atmosphere (argon), moisture-free containers (sealed Schlenk flasks), and refrigeration (4°C) to prevent hydrolysis of the silyl ether .
  • Handling : Use gloveboxes for air-sensitive steps and monitor for discoloration (indicator of degradation) .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s reactivity compared to bromine or iodine analogs?

  • Methodological Answer :

  • Comparative Studies : Chlorine’s moderate electronegativity increases stability in nucleophilic substitution compared to iodine analogs but reduces leaving-group ability. For example, tert-butyl[(4-chlorophenyl)methoxy]dimethylsilane shows slower substitution kinetics than iodine derivatives in SN2 reactions .
  • Biological Activity : Chlorine’s balance of lipophilicity and electronic effects enhances moderate antimicrobial activity, as shown in comparative assays .

Q. What advanced techniques resolve contradictions in crystallographic data for organosilicon compounds like this one?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction (SC-XRD) : Requires high-quality crystals grown via slow evaporation (e.g., dichloromethane/hexane). Challenges include disorder in ethoxy groups, addressed using restraints in refinement software (e.g., SHELXL) .
  • DFT Calculations : Validate experimental bond lengths (e.g., Si–C: ~1.87 Å) and angles (e.g., Si–O–C: ~120°) .

Q. How can HRMS and 2D NMR (e.g., COSY, HSQC) resolve ambiguities in structural assignments?

  • Methodological Answer :

  • HRMS : Confirms molecular formula (e.g., C10H15ClOSi) with <2 ppm error. Isotopic patterns distinguish chlorine (M+2 peak ~33% intensity) .
  • 2D NMR : COSY identifies coupling between ethoxy protons, while HSQC correlates 1H (δ ~3.6 ppm) with 13C (δ ~63 ppm for OCH2CH3) .

Q. What mechanistic insights explain the compound’s role in protecting group chemistry?

  • Methodological Answer :

  • Silyl Ether Formation : The ethoxy group acts as a transient protector for alcohols, with cleavage via fluoride ions (e.g., TBAF in THF) .
  • Kinetic Studies : Monitor reaction progress via TLC or in situ IR to optimize protection/deprotection steps .

Methodological Notes

  • Data Integration : Cross-referenced NMR, crystallography, and biological activity data from peer-reviewed studies (e.g., NIST, PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.